molecular formula C14H26N2O3 B1400340 Tert-butyl 3-morpholinopiperidine-1-carboxylate CAS No. 1233184-27-4

Tert-butyl 3-morpholinopiperidine-1-carboxylate

Cat. No. B1400340
M. Wt: 270.37 g/mol
InChI Key: HQSBVSNNTVNCLU-UHFFFAOYSA-N
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Description

Tert-butyl 3-morpholinopiperidine-1-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 3-amino-1-piperidinecarboxylate

  • Molecular Formula : C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 200.28 g/mol

  • CAS Number : 184637-48-7



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with morpholine. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.



Molecular Structure Analysis

The molecular structure consists of a piperidine ring with a morpholine substituent at position 3. The tert-butyl group is attached to the nitrogen atom of the piperidine ring. The overall structure contributes to its biological activity.



Chemical Reactions Analysis

Tert-butyl 3-morpholinopiperidine-1-carboxylate may participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. These reactions can modify its functional groups and influence its behavior.



Physical And Chemical Properties Analysis


  • Physical Form : Solid or semi-solid

  • Melting Point : Approximately 35-40°C

  • Storage Temperature : Keep in a dark place under an inert atmosphere at room temperature (2-8°C)

  • Purity : 97%


Safety And Hazards


  • Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)

  • Precautionary Statements : Handle with care, wear appropriate protective gear

  • Safety Information : Avoid exposure to skin, eyes, and inhalation. Use in a well-ventilated area.


Future Directions

Research on Tert-butyl 3-morpholinopiperidine-1-carboxylate should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or chemical probe.

  • Structure-Activity Relationship : Explore modifications to enhance its efficacy.

  • Toxicology : Assess its safety profile and potential adverse effects.


properties

IUPAC Name

tert-butyl 3-morpholin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-5-12(11-16)15-7-9-18-10-8-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBVSNNTVNCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-morpholinopiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

3-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.0 g, 1.0E1 mmol) and Morpholine (0.962 g, 11.0 mmol) were dissolved in a solution of Acetic acid (0.500 mL, 8.79 mmol) and Methylene chloride (50.0 mL, 7.80E2 mmol). After stirring at room temperature for 15 minutes, Sodium triacetoxyborohydride (4.2 g, 2.0E1 mmol) was added and the reaction was allowed to stir overnight at room temperature. The reaction mixture was poured over saturated sodium bicarbonate and organics were extracted with dichloromethane/ethyl acetate. Combined extracts were then dried over sodium sulfate, filtered and reduced. TLC (visualized with iodine) showed evidence of a new product. Crude 3-Morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester (3.67 g) was used in the next synthetic step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.962 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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